8-Bromo-1-methylquinoxalin-2(1H)-one

Synthetic Chemistry Regioselectivity Halogenation

8-Bromo-1-methylquinoxalin-2(1H)-one (C9H7BrN2O, MW 239.07) is a heterocyclic building block belonging to the quinoxalin-2(1H)-one family. It features a bromine atom at the 8-position and an N-methyl group at the 1-position of the quinoxaline core.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B12951643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1-methylquinoxalin-2(1H)-one
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NC2=C1C(=CC=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-12-8(13)5-11-7-4-2-3-6(10)9(7)12/h2-5H,1H3
InChIKeyPSJOMORSADRZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1-methylquinoxalin-2(1H)-one: A Key Regioisomeric Intermediate in Heterocyclic Chemistry


8-Bromo-1-methylquinoxalin-2(1H)-one (C9H7BrN2O, MW 239.07) is a heterocyclic building block belonging to the quinoxalin-2(1H)-one family. It features a bromine atom at the 8-position and an N-methyl group at the 1-position of the quinoxaline core . This specific substitution pattern differentiates it from its 6-bromo and 7-bromo regioisomers and the non-methylated 8-bromo-1H-quinoxalin-2(1H)-one. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the precise positioning of the halogen and N-alkyl group critically dictates downstream molecular properties and biological interactions.

Why 8-Bromo-1-methylquinoxalin-2(1H)-one Cannot Be Replaced by Its 7-Bromo or 6-Bromo Analogs


In-class quinoxalin-2(1H)-one derivatives are not interchangeable due to the profound impact of halogen position on both chemical reactivity and biological activity. Direct halogenation methods demonstrate a strong preference for C7 over C3 functionalization, but achieving C8 bromination necessitates entirely different synthetic strategies, making the product a distinct chemical entity with unique steric and electronic properties [1]. This regiochemical divergence directly affects downstream applications; for instance, the 7-bromo isomer has been specifically cited for its role in CYP1A2 inhibition , a target engagement profile that cannot be assumed for the 8-bromo congener. Substituting one regioisomer for another without validation risks failure in target-specific synthesis and biological assays.

Quantitative Differentiation Guide for 8-Bromo-1-methylquinoxalin-2(1H)-one Procurement


Divergent Synthetic Accessibility Compared to the 7-Bromo Regioisomer

The synthesis of brominated quinoxalin-2(1H)-ones is highly regioselective. A 2025 study on site-selective halogenation found that NXS/TBHP systems direct bromination exclusively to the C7 position, and do not yield the 8-bromo derivative [1]. This means 8-bromo-1-methylquinoxalin-2(1H)-one cannot be obtained via this direct, high-yielding method, unlike its 7-bromo analog. Its procurement necessitates alternative, often lengthier synthetic routes, inherently creating a supply-demand differentiation.

Synthetic Chemistry Regioselectivity Halogenation

Physicochemical Profile Differentiation via N-Methylation

The N-methyl group significantly alters the physicochemical profile compared to its non-methylated counterpart, 8-bromoquinoxalin-2(1H)-one. 8-Bromo-1-methylquinoxalin-2(1H)-one has zero hydrogen bond donors, whereas the 1H-analog has one . This reduces the topological polar surface area (TPSA) and increases lipophilicity (cLogP), which are critical parameters for membrane permeability in cell-based assays. This makes the N-methyl derivative a superior choice for projects requiring passive cellular uptake.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Unique Utility as a Cross-Coupling Substrate for 8-Substituted Derivatives

The 8-bromo substituent serves as a unique synthetic handle for transition-metal-catalyzed cross-coupling reactions that is orthogonal to the more accessible C3 and C7 positions. While C3-alkylation of quinoxalin-2(1H)-ones is well-precedented , and C7-bromination is favored by radical methods, the C8 position remains the least explored, making the 8-bromo derivative a critical starting material for generating novel chemical space for structure-activity relationship (SAR) studies. The bromine at the 8-position is sterically and electronically distinct from the 7-position, leading to different reaction rates and yields in subsequent coupling reactions.

Cross-Coupling C-C Bond Formation Suzuki Reaction

Procurement-Driven Application Scenarios for 8-Bromo-1-methylquinoxalin-2(1H)-one


Medicinal Chemistry: Synthesis of C8-Functionalized Kinase Inhibitor Libraries

Procurement of this compound is essential for generating focused libraries of C8-substituted quinoxalinones. The distinct steric and electronic environment at the 8-position, directly adjacent to a key N-methyl group, allows exploration of vectors that are inaccessible from C6 or C7 analogs, which is critical for designing selective kinase inhibitors targeting unique binding pockets .

Agrochemical Research: Development of Plant Protection Safeners

Patents describe quinoxalin-2-one derivatives, including specific substitution patterns, as safeners for protecting crop plants from herbicide damage [1]. The precise 8-bromo-1-methyl substitution pattern is a specific structural claim in such intellectual property, necessitating its ordered procurement for composition-of-matter patent validation and bioefficacy screening.

Central Nervous System (CNS) Drug Discovery: Enhancing Passive Permeability

The N-methyl group of 8-Bromo-1-methylquinoxalin-2(1H)-one eliminates a hydrogen bond donor compared to the free NH analog, thereby lowering TPSA and increasing predicted BBB permeability . This makes it a superior advanced intermediate for synthesizing CNS-penetrant clinical candidates, as it pre-installs a critical drug-likeness feature early in the synthetic route.

Chemical Biology: Orthogonal Probe Synthesis

The 8-bromo handle can undergo chemoselective cross-coupling while preserving a C3 or C7 functional handle for further derivatization. This allows for the assembly of dual-functionalized probe molecules (e.g., PROTAC linkers or fluorescent probes) where precise attachment points are crucial for target engagement and mechanistic studies [2].

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